molecular formula C21H27NO2S B2698642 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenylbutan-1-one CAS No. 1396845-20-7

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2698642
CAS No.: 1396845-20-7
M. Wt: 357.51
InChI Key: APUPCLNLEYXLRV-UHFFFAOYSA-N
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Description

. This compound features a piperidine ring substituted with a furan-2-ylmethylthio group and a phenylbutanone moiety, making it a unique structure for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenylbutan-1-one involves several steps, typically starting with the preparation of the furan-2-ylmethylthio intermediate. This intermediate is then reacted with piperidine and phenylbutanone under specific conditions to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan-2-ylmethylthio group, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.

Scientific Research Applications

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenylbutan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The furan-2-ylmethylthio group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenylbutan-1-one can be compared with similar compounds such as:

    1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone: This compound has a similar structure but features an o-tolyloxy group instead of a phenylbutanone moiety.

    1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone: This compound has a m-tolyl group instead of a phenylbutanone moiety.

Properties

IUPAC Name

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2S/c1-2-20(18-7-4-3-5-8-18)21(23)22-12-10-17(11-13-22)15-25-16-19-9-6-14-24-19/h3-9,14,17,20H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUPCLNLEYXLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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